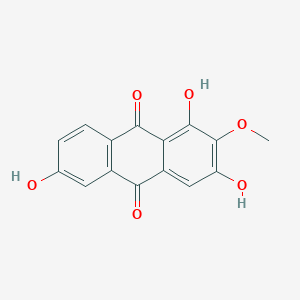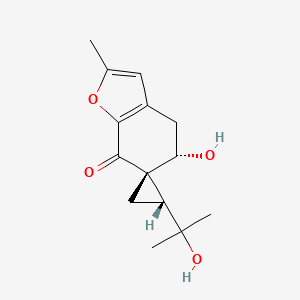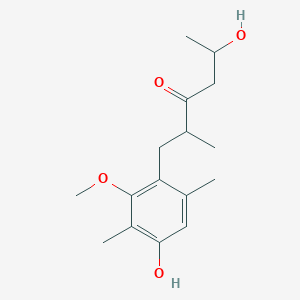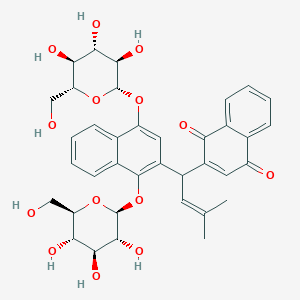
1,3,6-Trihydroxy-2-methoxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Trihydroxy-2-methoxyanthraquinone is a natural product found in Morinda citrifolia with data available.
Aplicaciones Científicas De Investigación
Applications in Natural Product Isolation
Anthraquinones are commonly isolated from natural sources, such as plants and fungi. For example, a study on the subterranean rhizomes of Gladiolus gandavensis led to the isolation of a new anthraquinone, 1,6,7-trihydroxy-3-methoxyanthraquinone, along with other compounds. This highlights the potential of anthraquinones as natural products with diverse structural features and biological activities (Ding-yong Wang et al., 2003).
Role in Antimicrobial and Antifungal Research
Anthraquinones have been identified to possess significant antimicrobial and antifungal properties. For instance, new anthraquinone derivatives isolated from the stem barks of Morinda lucida showed antimicrobial activities against bacteria and fungi, suggesting their potential as antimicrobial agents (Jean Pierre Longue Ekon et al., 2020).
Contribution to Anticancer Research
The cytotoxic properties of anthraquinones against various cancer cell lines are well-documented. A study on the metabolites from the marine sediment-derived fungus Thermomyces lanuginosus revealed new anthraquinone structures with potential effects on the viability and colony formation of drug-resistant prostate cancer and human cells (M. P. Sobolevskaya et al., 2021).
Potential in Photodynamic Therapy and Photoinitiators
Anthraquinones are explored for their photophysical properties, making them suitable candidates for applications in photodynamic therapy and as photoinitiators in polymerizations. The photophysical studies of di- and tri-substituted natural anthraquinones have indicated that their emission properties are significantly affected by intramolecular hydrogen bonding and steric hindrance, which are crucial for their effectiveness in these applications (Nabila Elyana Adnan et al., 2018).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of anthraquinones also make them significant in the development of therapeutics for various diseases characterized by oxidative stress and inflammation. Research into the pharmacology, toxicology, and therapeutic potential of anthraquinone derivatives like emodin has suggested their efficacy in preventing and treating conditions such as cancer, atherosclerosis, diabetes, and neurodegenerative diseases (Y. Cui et al., 2020).
Propiedades
Nombre del producto |
1,3,6-Trihydroxy-2-methoxyanthraquinone |
|---|---|
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
1,3,6-trihydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-21-15-10(17)5-9-11(14(15)20)13(19)7-3-2-6(16)4-8(7)12(9)18/h2-5,16-17,20H,1H3 |
Clave InChI |
XUHCTZUMZGBPRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O |
Sinónimos |
2-methoxy-1,3,6-trihydroxyanthraquinone 2M-THA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)








![[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1249028.png)